molecular formula C13H7F4NO3 B6393748 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid CAS No. 1261967-89-8

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6393748
CAS No.: 1261967-89-8
M. Wt: 301.19 g/mol
InChI Key: ICOGNAPATCMGRO-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid is a compound that belongs to the class of fluorinated aromatic acids It features a trifluoromethyl group and a hydroxyl group attached to a nicotinic acid core

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-10-7(2-1-3-9(10)13(15,16)17)8-4-6(12(20)21)5-18-11(8)19/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOGNAPATCMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688262
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-89-8
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

5-(2-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the nicotinic acid core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

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